1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine
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Overview
Description
1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine is a chemical compound with the molecular formula C5H11N3O2S It is characterized by the presence of a nitroethenyl group attached to a hydrazine moiety, along with methyl and methylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1-dimethylhydrazine with a nitroethenyl derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitrovinyl]hydrazine
- 1,1-Dimethyl-2-[1-(ethylsulfanyl)-2-nitroethenyl]hydrazine
- 1,1-Dimethyl-2-[1-(methylsulfanyl)-2-nitroethenyl]hydrazine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C5H11N3O2S |
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Molecular Weight |
177.23 g/mol |
IUPAC Name |
1,1-dimethyl-2-(1-methylsulfanyl-2-nitroethenyl)hydrazine |
InChI |
InChI=1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3 |
InChI Key |
QAUBTIIOIQMXCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=C[N+](=O)[O-])SC |
Origin of Product |
United States |
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